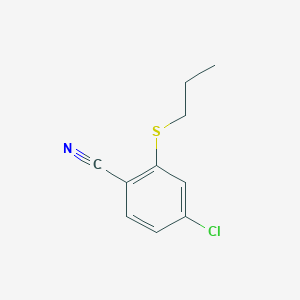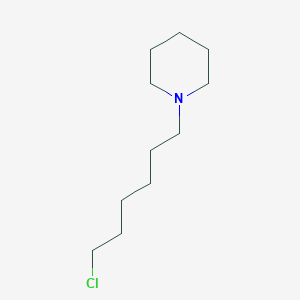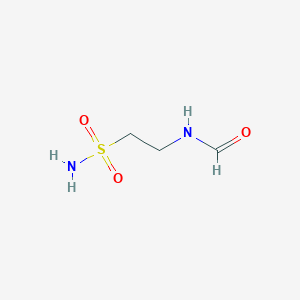
6-Isobutyl-5-methylnicotinamide
Descripción general
Descripción
6-Isobutyl-5-methylnicotinamide is a chemical compound belonging to the nicotinamide family Nicotinamides are derivatives of nicotinic acid and are known for their diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutyl-5-methylnicotinamide typically involves the reaction of 6-isobutyl-5-methyl-nicotinic acid with an appropriate amine under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired nicotinamide derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow microreactors, which offer advantages such as improved reaction control, higher yields, and scalability. Enzymatic catalysis using immobilized enzymes like Novozym® 435 can also be employed for the synthesis of nicotinamide derivatives in a sustainable and efficient manner .
Análisis De Reacciones Químicas
Types of Reactions: 6-Isobutyl-5-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Aplicaciones Científicas De Investigación
6-Isobutyl-5-methylnicotinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular metabolism and as a precursor for coenzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of 6-Isobutyl-5-methylnicotinamide involves its role as a precursor for nicotinamide adenine dinucleotide (NAD+) and its reduced form (NADH). These coenzymes are essential for cellular energy metabolism, DNA repair, and regulation of transcription processes. The compound exerts its effects by modulating the activity of enzymes involved in these pathways, thereby influencing various biological processes .
Comparación Con Compuestos Similares
Nicotinamide: A simpler derivative of nicotinic acid with similar biological properties.
6-Isobutyl-nicotinamide: Lacks the methyl group but shares the isobutyl substitution.
5-Methyl-nicotinamide: Lacks the isobutyl group but contains the methyl substitution.
Uniqueness: 6-Isobutyl-5-methylnicotinamide is unique due to the presence of both isobutyl and methyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
5-methyl-6-(2-methylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H16N2O/c1-7(2)4-10-8(3)5-9(6-13-10)11(12)14/h5-7H,4H2,1-3H3,(H2,12,14) |
Clave InChI |
CKLIMJYGWHTCKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1CC(C)C)C(=O)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(4-Pyridyl)imidazo[1,2-a]pyrimidine](/img/structure/B8461231.png)



![1,4-Dioxa-8-azaspiro[4.5]decane,8-(8-methylimidazo[1,5-a]pyrazin-3-yl)-](/img/structure/B8461267.png)

![Furo[2,3-b]pyridine-2,5-dicarboxylic acid,diethyl ester](/img/structure/B8461283.png)
![1-[2-(Benzenesulfonyl)ethenyl]-2-methylbenzene](/img/structure/B8461286.png)
